molecular formula C9H7NO B161202 Oxepino[3,2-C]pyridine CAS No. 132643-66-4

Oxepino[3,2-C]pyridine

Cat. No. B161202
M. Wt: 145.16 g/mol
InChI Key: LQZLMHSGCZTWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxepino[3,2-C]pyridine is a heterocyclic organic compound that has recently gained attention in the field of chemical synthesis and drug discovery. This compound is of particular interest due to its unique structure, which contains a fused oxepine and pyridine ring system.

Mechanism Of Action

The mechanism of action of Oxepino[3,2-C]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with a number of receptors, including serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. In addition, Oxepino[3,2-C]pyridine has been found to inhibit the activity of certain enzymes, which could contribute to its antitumor and anti-inflammatory effects.

Biochemical And Physiological Effects

Oxepino[3,2-C]pyridine has been found to have a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models. In addition, Oxepino[3,2-C]pyridine has been found to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Oxepino[3,2-C]pyridine in lab experiments is its high potency and selectivity. This compound has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the main limitations of using Oxepino[3,2-C]pyridine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on Oxepino[3,2-C]pyridine. One area of interest is the development of new drugs based on this compound. Researchers are currently exploring the potential of Oxepino[3,2-C]pyridine as a treatment for various diseases, including cancer, viral infections, and neurodegenerative disorders. In addition, there is ongoing research on the mechanism of action of Oxepino[3,2-C]pyridine, which could provide insights into its therapeutic potential. Finally, researchers are also investigating new methods for the synthesis of Oxepino[3,2-C]pyridine, which could improve its availability and reduce the cost of production.

Synthesis Methods

The synthesis of Oxepino[3,2-C]pyridine is a multi-step process that involves the reaction of various starting materials. The most commonly used method for the synthesis of this compound is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone in the presence of a Lewis acid catalyst. This reaction results in the formation of a tetrahydro-β-carboline intermediate, which can be further oxidized to yield the desired Oxepino[3,2-C]pyridine product.

Scientific Research Applications

Oxepino[3,2-C]pyridine has been the subject of extensive scientific research due to its potential applications in drug discovery. This compound has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In addition, Oxepino[3,2-C]pyridine has been found to have a high affinity for certain receptors, making it a promising candidate for the development of new drugs.

properties

CAS RN

132643-66-4

Product Name

Oxepino[3,2-C]pyridine

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

oxepino[3,2-c]pyridine

InChI

InChI=1S/C9H7NO/c1-2-6-11-9-4-5-10-7-8(9)3-1/h1-7H

InChI Key

LQZLMHSGCZTWOG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2)OC=C1

Canonical SMILES

C1=CC2=C(C=CN=C2)OC=C1

synonyms

Oxepino[3,2-c]pyridine (9CI)

Origin of Product

United States

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